molecular formula C19H23N3O3S2 B2744644 (4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1009669-68-4

(4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

Cat. No. B2744644
CAS RN: 1009669-68-4
M. Wt: 405.53
InChI Key: USTAXIYVGXRTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone, also known as TASP0433864, is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Acetylcholinesterase Inhibitors

Compounds with a similar structure have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .

Alzheimer’s Disease Treatment

The compound could potentially be used in the treatment of Alzheimer’s disease . The synthesized compounds were more effective against AChE than the standard inhibitor donepezil .

Butyrylcholinesterase Inhibitors

All synthesized compounds were more effective against butyrylcholinesterase (BChE) than donepezil . This suggests that the compound could potentially be used as a BChE inhibitor.

α-Glucosidase Inhibitors

Some new compounds were more effective against α-glucosidase than acarbose, a positive control . This suggests potential applications in the treatment of diseases like diabetes.

Drug Discovery

The pyrrolidine ring, which is part of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Biological Activity Modulation

The pyrrolidine ring allows a greater chance of generating structural diversity, which can lead to a different biological profile of drug candidates . This could be used to modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .

properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c23-19(21-13-11-20(12-14-21)16-6-2-1-3-7-16)17-8-4-10-22(17)27(24,25)18-9-5-15-26-18/h1-3,5-7,9,15,17H,4,8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTAXIYVGXRTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

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